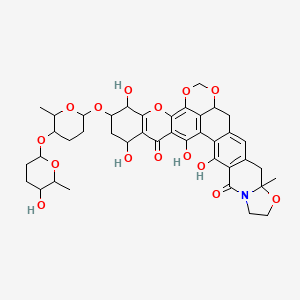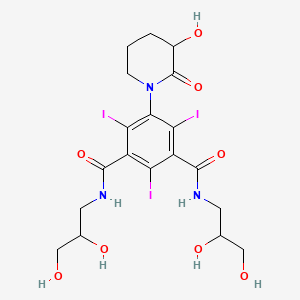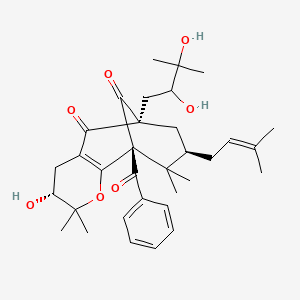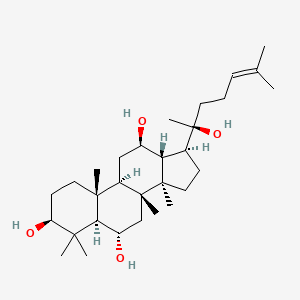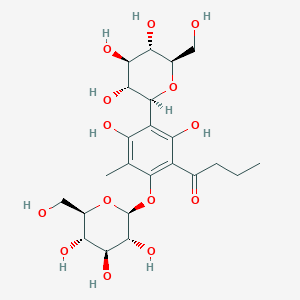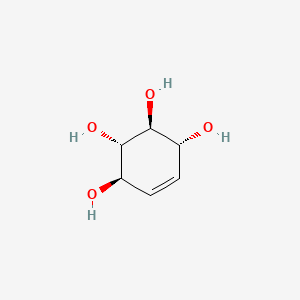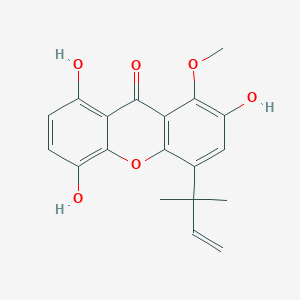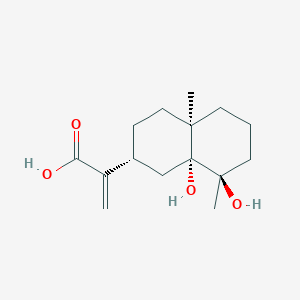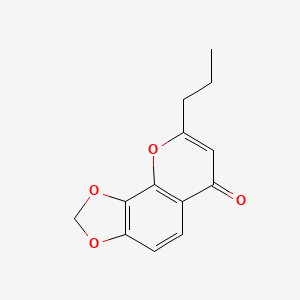
Granulosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Granulosin is a natural product found in Angostura granulosa with data available.
Aplicaciones Científicas De Investigación
Chromone Constituent and Toxicity Studies
- Granulosin as a Chromone Derivative : this compound, identified as a chromone constituent of the bark of Galipea granulosa, has been a subject of interest due to its unique properties. Researchers have synthesized this compound and its analogues from 2′,3′,4′-trihydroxyacetophenone, revealing their potential in various scientific applications (Kaye, Nchinda, & Gray, 2002).
- Toxicity in Brine Shrimp : Studies have shown that this compound exhibits toxicity to the brine shrimp Artemia salina. This finding is crucial for understanding its potential effects and applications in biological systems (Lopez et al., 1997).
Granulation and Pharmaceutical Applications
- Influence of Process and Formulation Variables : Research on high shear granules in pharmaceuticals highlights the significance of understanding the interaction between process and formulation variables. This is particularly relevant for granules manufactured from blends like lactose and starch, using binders such as hydroxypropyl cellulose (Mangwandi et al., 2012).
Environmental and Agricultural Utilization
- Cellulose Granules as Carriers for Fertilizers : The use of cellulose granules as carriers for nutrients in plant cultivation demonstrates an environmentally friendly approach to agriculture. The research on this aspect of granulation technology underscores its potential for developing long-lasting, biodegradable fertilizers (Gabryś & Fryczkowska, 2018).
Medical and Biological Research
- Granuloma Formation in Tuberculosis : The role of granulomas, compact aggregates of immune cells, in tuberculosis provides insights into the dynamic host-pathogen interactions. Understanding the mechanisms of granuloma formation can guide the development of therapies for tuberculosis and other granulomatous diseases (Ramakrishnan, 2012).
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
8-propyl-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C13H12O4/c1-2-3-8-6-10(14)9-4-5-11-13(12(9)17-8)16-7-15-11/h4-6H,2-3,7H2,1H3 |
Clave InChI |
ZLSMKNSRCLUQBA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(O1)C3=C(C=C2)OCO3 |
Sinónimos |
2-propyl-7,8-(methylenedioxy)chromone granulosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


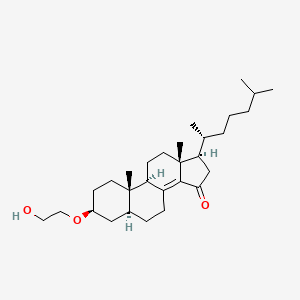


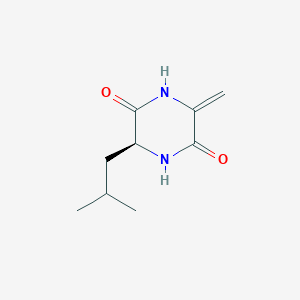
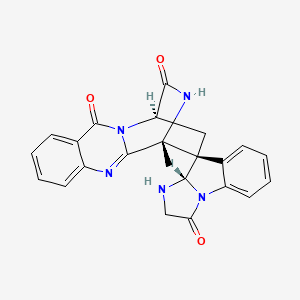
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
